

Acalisib: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acalisib*

Cat. No.: *B1684599*

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Introduction

Acalisib (also known as GS-9820 or CAL-120) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, with an IC₅₀ value of approximately 12.7 nM to 14 nM.[1][2][3][4] Its selectivity for PI3K δ over other Class I PI3K isoforms (α , β , γ) makes it a valuable tool for investigating the specific roles of this pathway in various cellular processes, particularly in immune function and malignancies of hematopoietic origin.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many cancers, driving tumor cell proliferation, survival, and metastasis.[5][6][7] **Acalisib**'s targeted inhibition of PI3K δ offers a specific means to probe these pathways and evaluate its therapeutic potential.[8]

These application notes provide detailed information on the solubility, preparation, and laboratory use of **Acalisib** for both in vitro and in vivo studies.

Physicochemical Properties and Solubility

Acalisib is a solid, white to off-white powder.[2] Proper dissolution is critical for accurate and reproducible experimental results.

Table 1: Physicochemical Properties of Acalisib

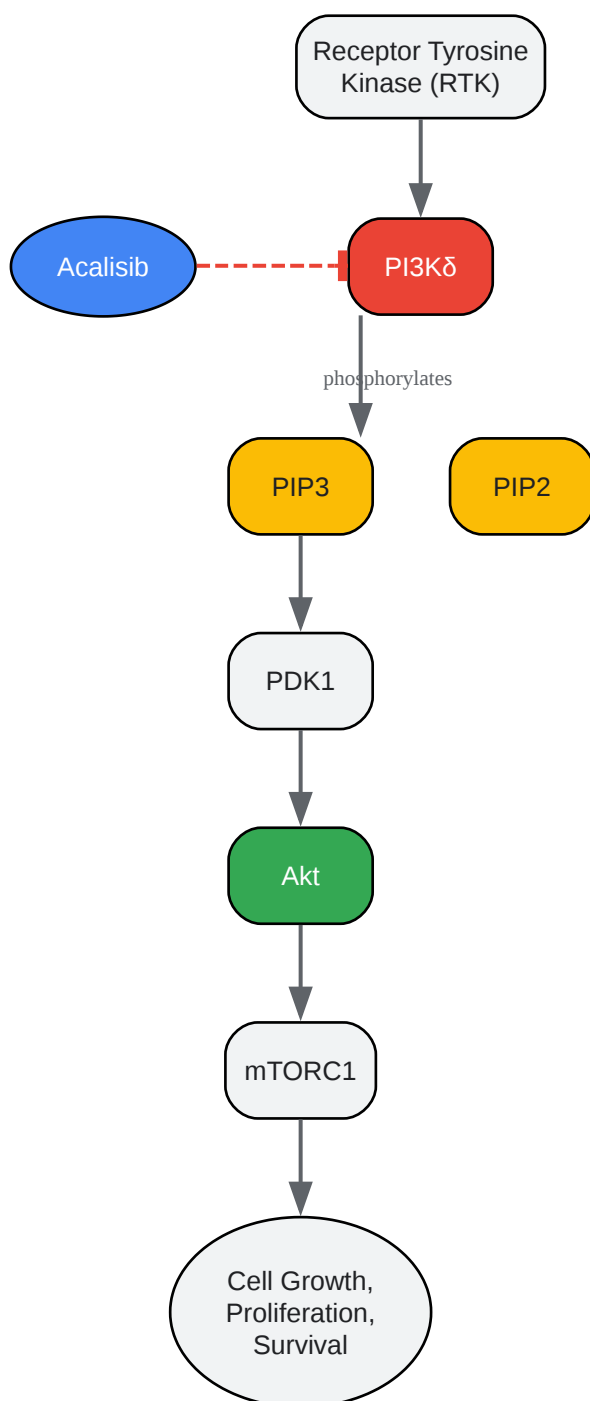
Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₆ FN ₇ O	[2][8][9]
Molecular Weight	401.4 g/mol	[2][8]
CAS Number	870281-34-8	[1][2]
Appearance	White to off-white solid	[2]

Table 2: Solubility of Acalisib

Solvent	Solubility	Comments
DMSO	≥ 19.2 mg/mL to 125 mg/mL (approx. 47.8 mM to 311.41 mM)	[1][2][10] Ultrasonic agitation may be required.[2] It is recommended to use fresh, non-hygroscopic DMSO for optimal solubility.[2][3]
Water	Insoluble	[3]
Ethanol	Insoluble	[3]

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Acalisib selectively inhibits PI3K δ , a key enzyme in the PI3K/Akt/mTOR signaling cascade. This pathway is activated by various growth factors and cytokines, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. The subsequent phosphorylation cascade ultimately regulates cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting PI3K δ , **Acalisib** blocks the production of PIP₃ and downstream signaling.



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Figure 1: Acalisib inhibits the PI3Kδ signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Acalisib Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM **Acalisib** stock solution in DMSO, a common starting point for in vitro experiments.^{[1][2]}

Materials:

- **Acalisib** powder
- Anhydrous/fresh DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath (optional)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Acalisib** powder. For 1 mg of **Acalisib** (MW: 401.4 g/mol), you will need 249.13 μ L of DMSO to make a 10 mM solution.^[2]
- **Dissolution:** Add the appropriate volume of DMSO to the **Acalisib** powder in a sterile tube.
- **Mixing:** Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for a few minutes.^[2]
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.^{[2][3]}

Protocol 2: Cell Viability (MTT) Assay

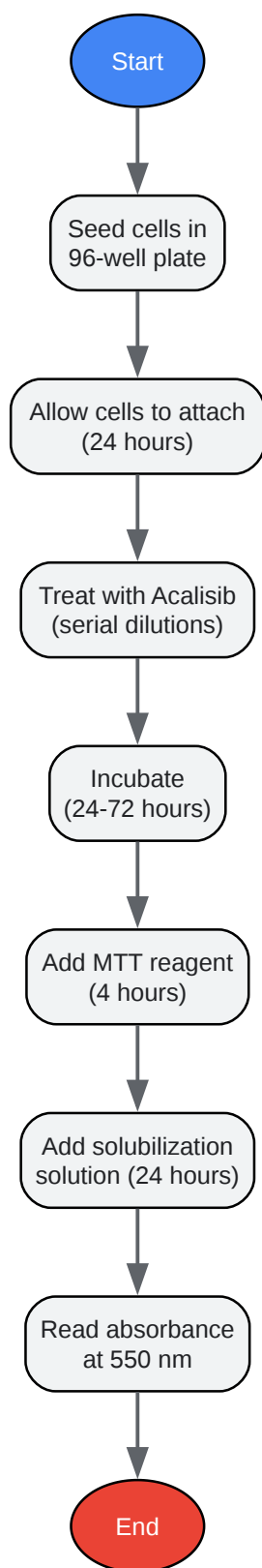
This protocol provides a general method for assessing the effect of **Acalisib** on the viability of adherent cells.

Materials:

- Cultured adherent cells (e.g., RAW 264.7)[1][2]
- 96-well flat-bottom plates
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% antibiotics)[1][2]
- **Acalisib** stock solution (e.g., 10 mM in DMSO)
- MTT reagent (0.5 mg/mL)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of $2.5\text{--}3 \times 10^4$ cells/cm² in 100 μ L of complete medium and allow them to attach for 24 hours.[1][2]
- Treatment: Prepare serial dilutions of **Acalisib** in complete medium from the stock solution. The final concentrations may range from 100 pM to 10 μ M.[1][2] Remove the old medium from the cells and add 100 μ L of the **Acalisib**-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest **Acalisib** concentration).
- Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[1][2]
- MTT Addition: Add 20 μ L of MTT reagent to each well and incubate for 4 hours at 37°C.[1][2]
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate for another 24 hours to dissolve the formazan crystals.[1][2]
- Measurement: Measure the absorbance at 550 nm with a reference wavelength of 700 nm using a plate reader.[1]



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Figure 2: Workflow for a cell viability (MTT) assay.

Protocol 3: Preparation of Acalisib for In Vivo Oral Gavage

This protocol describes the preparation of **Acalisib** for oral administration in animal models, such as mice.^[1]

Materials:

- **Acalisib** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Formulation Example (for a final concentration of ≥ 2.5 mg/mL):^[2]

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure:

- **Stock Solution:** Prepare a concentrated stock solution of **Acalisib** in DMSO (e.g., 25 mg/mL).
- **Vehicle Preparation:** In a sterile tube, add the required volume of PEG300.
- **Mixing:** Add the **Acalisib** stock solution to the PEG300 and mix thoroughly until the solution is clear.

- Emulsification: Add Tween-80 and mix until a clear solution is formed.
- Final Dilution: Add the saline to the mixture to achieve the final desired volume and concentration. Mix well.
- Administration: The solution should be prepared fresh on the day of use and administered via oral gavage. For example, **Acalisib** has been administered daily at doses of 5 and 10 mg/kg in mice.[1]

Note: For in vivo experiments, it is crucial to ensure the final formulation is a clear solution. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[2] Always perform a small-scale test formulation to ensure solubility and stability before preparing a large batch.

Safety Precautions

Acalisib is for research use only and not for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed safety information.

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- To cite this document: BenchChem. [Acalisib: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684599#acalisib-solubility-and-preparation-for-laboratory-use]

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